molecular formula C17H18N4O3S B2744881 4-(4-{[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine CAS No. 1251585-21-3

4-(4-{[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine

Cat. No. B2744881
CAS RN: 1251585-21-3
M. Wt: 358.42
InChI Key: YTHYJXGICYCSIQ-UHFFFAOYSA-N
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Description

The compound “4-(4-{[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The compound exhibits antitumor and cytotoxic properties. Researchers have synthesized derivatives with potential anticancer effects. For instance, describes a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides that demonstrated potent effects against prostate cancer cells. Investigating its mechanism of action and optimizing its efficacy could lead to novel cancer therapies.

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been explored for their antimicrobial properties. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Further studies could assess the compound’s effectiveness against specific bacterial or fungal strains .

Anti-inflammatory Potential

Thiazole derivatives have shown anti-inflammatory activity . Investigating the compound’s impact on inflammatory pathways and cytokine regulation could provide insights into potential therapeutic applications.

Antiviral Properties

While not explicitly mentioned for this compound, thiazoles in general have exhibited anti-HIV activity . Exploring its antiviral potential could be valuable, especially in the context of emerging viral infections.

Neuroprotective Effects

Thiazoles have been investigated for neuroprotective properties . Assessing the compound’s impact on neuronal health, oxidative stress, and neuroinflammation may reveal neuroprotective mechanisms.

Drug Design and Optimization

Given the compound’s structural features, it could serve as a scaffold for designing novel drug candidates. Medicinal chemists can explore modifications around the thiazole ring to enhance selectivity, bioavailability, and safety profiles .

properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-11-4-6-12(7-5-11)19-14(22)9-21-17(24)16-13(8-18-21)25-10-15(23)20(16)2/h4-8H,3,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHYJXGICYCSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

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